

A Comprehensive Safety and Handling Guide for 4-Pivalamidophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Pivalamidophenylboronic acid*

Cat. No.: *B061664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Core Hazard Assessment

4-Pivalamidophenylboronic acid, identified by CAS number 182344-22-5, is a vital building block in modern organic synthesis.[\[1\]](#) Its utility, primarily in the formation of carbon-carbon bonds, necessitates a thorough understanding of its hazard profile to mitigate risks in a laboratory setting.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	182344-22-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[2]
Molecular Weight	221.06 g/mol	[2]
Melting Point	240-243 °C	[2]
Density	1.13 g/cm ³	[2]
pKa	8.62 ± 0.17 (Predicted)	[2]

The primary hazards associated with **4-Pivalamidophenylboronic acid**, as indicated by GHS classifications, are skin irritation, serious eye irritation, and potential respiratory irritation.[2] While specific toxicological data for this compound is not extensively detailed in publicly available literature, the general class of arylboronic acids has been noted for the potential for weak mutagenicity. Therefore, it is prudent to handle this compound with the assumption of it being a hazardous substance.

GHS Hazard Identification:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

The Chemistry of Stability and Reactivity: A Deeper Look

Understanding the inherent stability and reactivity of **4-Pivalamidophenylboronic acid** is paramount for both its effective use in synthesis and for safe storage.

Anhydride Formation

Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the presence of water will hydrolyze the boroxine back to the boronic acid. From a practical standpoint, this means that the material in the bottle may be a mixture of the free acid and the boroxine. This does not typically affect reactivity in Suzuki-Miyaura coupling, as the boroxine is readily hydrolyzed *in situ*.

Protodeboronation: A Key Decomposition Pathway

A critical consideration in the handling and use of arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This decomposition pathway is influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[3] While the pivalamido group in **4-Pivalamidophenylboronic acid** offers some electronic modulation, awareness of the conditions that promote protodeboronation is crucial to prevent loss of starting material and the formation of impurities.

Safe Handling and Engineering Controls: A Practical Workflow

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with **4-Pivalamidophenylboronic acid**.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This provides adequate ventilation to prevent inhalation of dust particles and to contain any potential spills.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. combi-blocks.com [combi-blocks.com]
- 2. 182344-22-5 | CAS DataBase [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [A Comprehensive Safety and Handling Guide for 4-Pivalamidophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/safety-handling-guide-4-pivalamidophenylboronic-acid](#)

[<https://www.benchchem.com/product/b061664#4-pivalamidophenylboronic-acid-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com